4-benzoyl-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide
Description
Properties
IUPAC Name |
4-benzoyl-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N2O2S/c1-14-6-5-9-18-19(14)23-22(27-18)24-21(26)17-12-10-16(11-13-17)20(25)15-7-3-2-4-8-15/h2-13H,1H3,(H,23,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLQMXMNGSJECPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC=C(C=C3)C(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-benzoyl-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide typically involves the condensation of 2-aminobenzenethiol with benzoyl chloride, followed by cyclization and subsequent functionalization. One common method involves the reaction of 2-aminobenzenethiol with benzoyl chloride in the presence of a base such as pyridine to form the intermediate benzothiazole. This intermediate is then reacted with 4-methylbenzoyl chloride under similar conditions to yield the final product .
Industrial Production Methods
Industrial production of benzothiazole derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, are increasingly being adopted in industrial settings to minimize the environmental impact of the synthesis .
Chemical Reactions Analysis
Types of Reactions
4-benzoyl-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield the corresponding amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Sodium hydride, alkyl halides, dimethylformamide (DMF).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Substituted benzothiazoles and benzamides.
Scientific Research Applications
4-benzoyl-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of 4-benzoyl-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and disrupting cellular processes. For example, it has been shown to inhibit the activity of certain kinases and proteases, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells . Additionally, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and interfere with essential metabolic pathways .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Table 1: Key Structural Analogues and Their Properties
Key Observations :
- Lipophilicity : The benzoyl group in the target compound contributes to higher lipophilicity compared to the butoxy () or bromo () analogues, which may influence membrane permeability.
- Substituent Flexibility : The 4-methyl group on the benzothiazole ring is conserved in multiple analogues, suggesting its role in maintaining structural stability .
- Bioactivity : MMV001239 lacks cytotoxicity despite structural similarities, highlighting the importance of the pyridylmethyl group in reducing off-target effects .
Key Findings :
- Enzyme Inhibition: Benzamide derivatives with long acyl chains (e.g., hexanoylamino) show potent PCAF HAT inhibition, suggesting the target compound’s benzoyl group may similarly enhance enzyme interactions .
- Selectivity : MMV001239’s lack of cytotoxicity underscores the role of auxiliary substituents (e.g., pyridylmethyl) in fine-tuning selectivity .
Physicochemical and Crystallographic Properties
Table 3: Crystallographic and Stability Data
Insights :
- Crystal Stability: Fluorine substitution in 2-BTFBA increases polarity and alters lattice parameters compared to non-fluorinated analogues, suggesting that substituents like benzoyl may similarly influence packing .
- Synthetic Feasibility : Analogues with methyl or bromo substituents are synthesized via condensation reactions (e.g., hydrazide-aldehyde coupling), indicating scalable routes for the target compound .
Q & A
Basic: What synthetic methodologies are recommended for preparing 4-benzoyl-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide?
The synthesis typically involves coupling 4-methyl-1,3-benzothiazol-2-amine with 4-benzoylbenzoyl chloride under reflux conditions in anhydrous dichloromethane or tetrahydrofuran (THF). A base such as triethylamine is used to neutralize HCl generated during the reaction. Post-synthesis purification often employs column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol . Key validation steps include monitoring reaction progress via thin-layer chromatography (TLC) and confirming purity through melting point analysis and HPLC.
Basic: How is the structural integrity of this compound validated in research settings?
Structural characterization relies on spectroscopic techniques:
- 1H/13C-NMR : Assigns proton and carbon environments (e.g., benzoyl carbonyl at ~167 ppm in 13C-NMR; methyl group on benzothiazole at ~2.5 ppm in 1H-NMR) .
- Mass Spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]+ calculated for C22H17N2O2S: 381.1008; observed: 381.1012) .
- X-ray Crystallography : Resolves bond angles and dihedral angles, particularly for polymorphic studies (e.g., orthorhombic crystal system with space group P212121) .
Basic: What experimental protocols are used to evaluate its enzyme inhibition potential?
Enzyme inhibition assays often employ:
- Fluorescence-based assays : Measure quenching of tryptophan residues in target enzymes (e.g., kinases) upon ligand binding .
- Surface Plasmon Resonance (SPR) : Quantifies binding kinetics (kon/koff) and dissociation constants (KD) .
- IC50 determination : Dose-response curves using purified enzymes (e.g., 0.1–100 µM compound concentration range) .
Advanced: How do structural modifications influence its structure-activity relationships (SAR) in anticancer studies?
- Benzothiazole substituents : Introducing electron-withdrawing groups (e.g., -Br, -CN) at the 4-position enhances kinase inhibition by increasing electrophilicity at the binding site .
- Benzoyl group substitution : Methoxy or chloro groups at the para position improve solubility but may reduce membrane permeability due to increased polarity .
- Methyl group on benzothiazole : Critical for hydrophobic interactions with enzyme pockets; removal reduces potency by ~50% in in vitro assays .
Advanced: How can researchers resolve contradictions in reported bioactivity data across studies?
Conflicting data often arise from:
- Assay variability : Differences in cell lines (e.g., HeLa vs. MCF-7) or enzyme isoforms (e.g., EGFR-TK vs. HER2-TK) .
- Solvent effects : DMSO concentration >1% may artificially enhance solubility, skewing IC50 values .
- Statistical rigor : Replicate experiments (n ≥ 3) and use standardized positive controls (e.g., staurosporine for kinase assays) to improve reproducibility .
Advanced: What computational strategies are effective for predicting its binding modes with biological targets?
- Molecular docking (AutoDock Vina) : Models interactions with ATP-binding pockets (e.g., hydrogen bonding with hinge regions of kinases) .
- Molecular Dynamics (MD) simulations (GROMACS) : Assesses stability of ligand-protein complexes over 100 ns trajectories; RMSD <2 Å indicates stable binding .
- Free Energy Perturbation (FEP) : Predicts ΔΔG values for substituent modifications to prioritize synthetic targets .
Advanced: What strategies mitigate oxidative degradation during long-term stability studies?
- Antioxidant additives : Use 0.1% w/v ascorbic acid in storage buffers to prevent benzothiazole ring oxidation .
- Lyophilization : Stable for >12 months at -20°C when lyophilized with trehalose (5% w/v) as a cryoprotectant .
- HPLC-MS monitoring : Track degradation products (e.g., sulfoxide derivatives) under accelerated conditions (40°C/75% RH for 4 weeks) .
Advanced: How is in vitro toxicity assessed to prioritize lead compounds?
- MTT/PrestoBlue assays : Evaluate cytotoxicity in non-cancerous cell lines (e.g., HEK293) over 48–72 hours .
- hERG inhibition screening : Patch-clamp electrophysiology to assess cardiac liability (IC50 >10 µM desirable) .
- Metabolic stability : Microsomal incubation (human liver microsomes) with LC-MS quantification of parent compound depletion (t1/2 >30 min preferred) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
